![molecular formula C15H23N3O B2395369 6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline CAS No. 2200766-01-2](/img/structure/B2395369.png)
6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a tetrahydrocinnoline core with a methoxy group and a methylpyrrolidinyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the tetrahydrocinnoline core through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a cyclizing agent under controlled conditions. The methoxy group and the methylpyrrolidinyl substituent are then introduced through subsequent substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The methoxy and methylpyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of heterocyclic compounds on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers may explore its activity against various diseases and its potential as a therapeutic agent.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-tetrahydroquinoline: This compound is structurally similar but lacks the cinnoline core.
3-[(1-Methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline: This compound is similar but lacks the methyl group at the 6-position.
6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-quinoline: This compound has a quinoline core instead of a tetrahydrocinnoline core.
Uniqueness
6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
6-methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11-5-6-14-12(8-11)9-15(17-16-14)19-10-13-4-3-7-18(13)2/h9,11,13H,3-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTIEAMWGCOAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)OCC3CCCN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2395286.png)


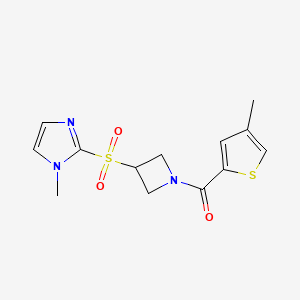
![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)

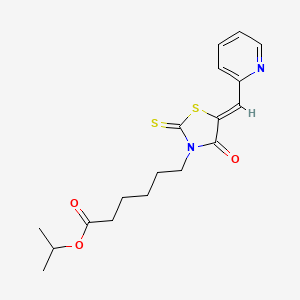
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)
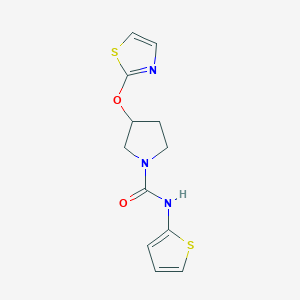
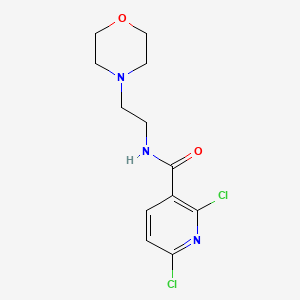
![cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395302.png)
![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)
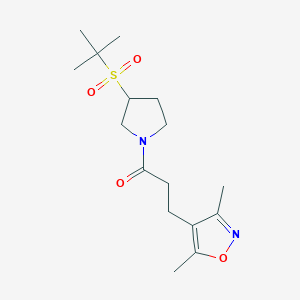
![N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2395309.png)
